molecular formula C14H14BrN B8199687 (2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride

(2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B8199687
M. Wt: 276.17 g/mol
InChI Key: CEXGPBVVUJMKQW-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H14BrClN. It is a crystalline powder that is used in various scientific research applications. The compound is known for its unique structure, which includes a bromine atom and a methyl group attached to a phenyl ring, as well as a phenylmethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 2-bromo-3-methylbenzaldehyde with phenylmethanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methylphenyl)methanamine hydrochloride
  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride
  • (4-Bromo-3-methoxyphenyl)methanamine hydrochloride

Uniqueness

(2-Bromo-3-methylphenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-10-6-5-9-12(13(10)15)14(16)11-7-3-2-4-8-11/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGPBVVUJMKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C2=CC=CC=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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